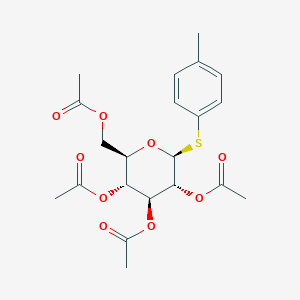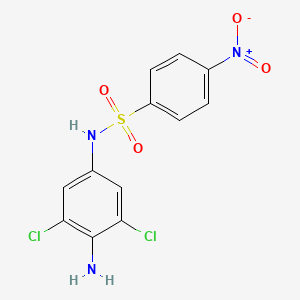![molecular formula C15H17NO2 B2366388 N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide CAS No. 2411274-27-4](/img/structure/B2366388.png)
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent inhibitor of the DYRK1A enzyme, which is involved in various biological processes such as cell division, neuronal differentiation, and synaptic plasticity.
Mecanismo De Acción
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide is a potent inhibitor of the N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide enzyme, which is involved in various biological processes such as cell division, neuronal differentiation, and synaptic plasticity. The inhibition of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide by N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide leads to the modulation of various downstream signaling pathways, which results in the observed therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has been shown to have various biochemical and physiological effects. It modulates the phosphorylation of various proteins involved in cell division, neuronal differentiation, and synaptic plasticity. It also reduces amyloid beta levels in Alzheimer's disease models and rescues neuronal defects in Down syndrome models. In cancer, it inhibits tumor growth and induces apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has several advantages for lab experiments. It is a potent and specific inhibitor of the N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide enzyme, which allows for the modulation of downstream signaling pathways. It has been extensively studied in various disease models, which provides a strong foundation for further research. However, there are also limitations to its use in lab experiments. Its potency may lead to off-target effects, and its therapeutic effects may be dose-dependent.
Direcciones Futuras
There are several future directions for the research of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Down syndrome, and cancer. Another direction is to optimize its synthesis method to obtain higher yields and purity of the compound. Additionally, further research is needed to understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with epichlorohydrin to form 2-(2,3-epoxypropoxy)-1-indanone. This intermediate is then reacted with propargylamine and butyric anhydride to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Down syndrome, and cancer. It has been shown to improve cognitive function and reduce amyloid beta levels in Alzheimer's disease models. In Down syndrome models, it has been shown to rescue neuronal defects and improve cognitive function. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-4-15(17)16-9-10-18-14-8-7-12-5-3-6-13(12)11-14/h7-8,11H,3,5-6,9-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYPLZYDAYAKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCOC1=CC2=C(CCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

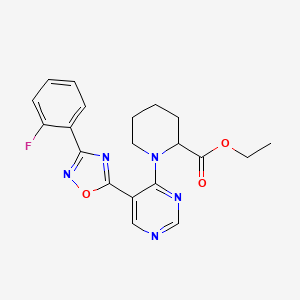
![N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2366306.png)


![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)
![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)
![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)
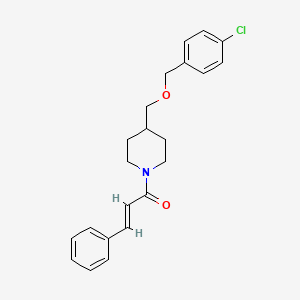
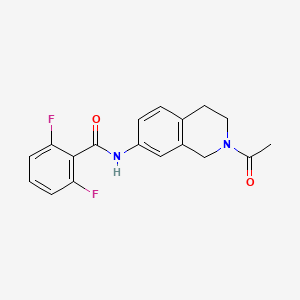
![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
